molecular formula C26H15BrN4O6 B15016131 2-(4-bromophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

2-(4-bromophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

Cat. No.: B15016131
M. Wt: 559.3 g/mol
InChI Key: GUNJYDCWUWKJOJ-UHFFFAOYSA-N
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Description

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is a complex organic compound that features a combination of bromophenyl, benzoxazole, and dinitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the bromophenyl and dinitrophenoxy groups through a series of substitution and coupling reactions. Common reagents used in these reactions include bromine, phenol derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitro groups into amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE
  • (E)-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE

Uniqueness

The uniqueness of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[4-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the bromine atom may enhance its reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C26H15BrN4O6

Molecular Weight

559.3 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-[4-(2,4-dinitrophenoxy)phenyl]methanimine

InChI

InChI=1S/C26H15BrN4O6/c27-18-5-3-17(4-6-18)26-29-22-13-19(7-11-24(22)37-26)28-15-16-1-9-21(10-2-16)36-25-12-8-20(30(32)33)14-23(25)31(34)35/h1-15H

InChI Key

GUNJYDCWUWKJOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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